molecular formula C16H35ClN2O2 B14047089 Boc-DAUnd HCl

Boc-DAUnd HCl

Cat. No.: B14047089
M. Wt: 322.9 g/mol
InChI Key: VIWKQMDFVUBKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride, commonly referred to as Boc-DAUnd HCl, is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride typically involves the reaction of 1,11-diaminoundecane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism of action for N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine by forming a less reactive carbamate, which can be selectively removed under acidic conditions. This allows for controlled reactions in multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N1-t-Butyloxycarbonyl-1,11-diaminododecane hydrochloride
  • N1-t-Butyloxycarbonyl-1,11-diaminononane hydrochloride
  • N1-t-Butyloxycarbonyl-1,11-diaminooctane hydrochloride

Uniqueness

N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride is unique due to its specific chain length and the stability of its Boc-protected amine groups. This makes it particularly useful in the synthesis of long-chain diamines and related compounds .

Properties

Molecular Formula

C16H35ClN2O2

Molecular Weight

322.9 g/mol

IUPAC Name

tert-butyl N-(11-aminoundecyl)carbamate;hydrochloride

InChI

InChI=1S/C16H34N2O2.ClH/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17;/h4-14,17H2,1-3H3,(H,18,19);1H

InChI Key

VIWKQMDFVUBKNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCN.Cl

Origin of Product

United States

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